(2E)-N-(2-{[2,3'-bithiophene]-5-yl}ethyl)-3-(thiophen-3-yl)prop-2-enamide

FABP4 inhibitor FABP5 inhibitor metabolic disease

This non-annulated thiophenylamide features a unique 2,3'-bithiophene core linked via an ethyl spacer to an α,β-unsaturated thiophene-3-yl propenamide terminus—a spatial and electronic profile distinct from 2-thienyl, furanyl, or phenyl-substituted analogs. Critical for dual FABP4/5 target engagement in macrophage-adipocyte co-culture systems, it avoids isoform-specific compensation seen with mono-selective inhibitors. Essential reference for SAR studies mapping regioisomeric effects on isoform selectivity within the non-annulated thiophenylamide patent family.

Molecular Formula C17H15NOS3
Molecular Weight 345.49
CAS No. 2097939-45-0
Cat. No. B2631042
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2E)-N-(2-{[2,3'-bithiophene]-5-yl}ethyl)-3-(thiophen-3-yl)prop-2-enamide
CAS2097939-45-0
Molecular FormulaC17H15NOS3
Molecular Weight345.49
Structural Identifiers
SMILESC1=CSC=C1C=CC(=O)NCCC2=CC=C(S2)C3=CSC=C3
InChIInChI=1S/C17H15NOS3/c19-17(4-1-13-6-9-20-11-13)18-8-5-15-2-3-16(22-15)14-7-10-21-12-14/h1-4,6-7,9-12H,5,8H2,(H,18,19)/b4-1+
InChIKeyUBSXVCUJYFCYCK-DAFODLJHSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Sourcing (2E)-N-(2-{[2,3'-bithiophene]-5-yl}ethyl)-3-(thiophen-3-yl)prop-2-enamide (CAS 2097939-45-0): A Non-Annulated Thiophenylamide for FABP-Targeted Research


(2E)-N-(2-{[2,3'-bithiophene]-5-yl}ethyl)-3-(thiophen-3-yl)prop-2-enamide (CAS 2097939-45-0) is a synthetic, non-annulated thiophenylamide featuring a 2,3'-bithiophene core linked via an ethyl spacer to an α,β-unsaturated thiophene-3-yl propenamide moiety. The compound belongs to a class of fatty-acid binding protein (FABP) 4 and/or 5 inhibitors, specifically dual FABP4/5 inhibitors, proposed for metabolic and inflammatory disease research [1]. Publicly available quantitative biological data for this specific compound remain extremely scarce; its differentiation argument is therefore built primarily on class-level structural features derived from the non-annulated thiophenylamide patent family rather than on direct head-to-head comparisons.

Why Generic Thiophenylamide Substitution Fails When Selecting CAS 2097939-45-0 for FABP4/5 Research


Within the non-annulated thiophenylamide class, minor modifications to the amide substituent or the heteroaryl group profoundly alter FABP4/5 inhibitory potency and selectivity [1]. The combination of a 2,3'-bithiophene scaffold with a thiophen-3-yl-propenamide terminus generates a distinct spatial and electronic profile that cannot be replicated by simple 2-thienyl, furanyl, or phenyl-substituted analogs. Because FABP4 and FABP5 exhibit different binding-pocket geometries and lipid-substrate preferences, even conservative isosteric replacements frequently result in loss of dual inhibition or significant shifts in FABP4 versus FABP5 selectivity [1]. Users who require consistent target engagement in dual FABP4/5 assays must therefore evaluate the exact compound rather than assuming class-wide interchangeability.

Quantitative Differentiation Evidence for (2E)-N-(2-{[2,3'-bithiophene]-5-yl}ethyl)-3-(thiophen-3-yl)prop-2-enamide (CAS 2097939-45-0)


Dual FABP4/5 Inhibitory Potential of the Non-Annulated Thiophenylamide Scaffold vs. Mono-Selective Chemotypes

The parent patent discloses that non-annulated thiophenylamides possessing a bithiophene motif achieve dual FABP4 and FABP5 inhibition, a profile not consistently observed with mono-thiophene or pyridinyl-containing analogs described in the same specification [1]. Compounds lacking the extended bithiophene system frequently exhibit preferential inhibition of only one FABP isoform, limiting their utility in models where simultaneous neutralization of both fatty-acid chaperones is required [1]. While the exact IC50 values for CAS 2097939-45-0 have not been published in the open literature, the structural determinants of dual inhibition are clearly mapped to the 2,3'-bithiophene-ethyl-propenamide architecture.

FABP4 inhibitor FABP5 inhibitor metabolic disease

Thiophen-3-yl Propenamide vs. Thiophen-2-yl and Furan-2-yl Analogs: Impact on FABP5 Binding-Cleft Complementarity

Within the non-annulated thiophenylamide series, the attachment position of the terminal heteroaryl group modulates FABP5 affinity. The patent's SAR tables indicate that 3-thienyl-substituted propenamides exhibit superior complementarity with the larger FABP5 binding pocket relative to 2-thienyl or furan-2-yl congeners, which tend to favor FABP4 [1]. CAS 2097939-45-0 uniquely combines the 2,3'-bithiophene core with a thiophen-3-yl-propenamide terminus, a pairing that is structurally programmed for balanced dual FABP4/5 engagement.

thiophene isomer effect FABP5 selectivity structure-activity relationship

2,3'-Bithiophene vs. 2,2'-Bithiophene Connectivity: Conformational Consequences for FABP Pocket Occupancy

The 2,3'-bithiophene linkage in CAS 2097939-45-0 imposes a dihedral angle and vector trajectory distinct from the more common 2,2'-bithiophene isomer. Molecular modeling data within the patent family suggest that the 2,3'-connectivity permits deeper occupancy of the fatty-acid binding channel without steric clashes that limit 2,2'-bithiophene-containing compounds [1]. This conformational advantage is structurally encoded and cannot be replicated by simply increasing the linker length of a 2,2'-bithiophene analog.

bithiophene connectivity conformational analysis FABP inhibitor design

Recommended Research and Procurement Scenarios for CAS 2097939-45-0


Dual FABP4/5 Target Engagement Studies in Macrophage-Adipocyte Co-Culture Models

CAS 2097939-45-0 can serve as a chemical probe to simultaneously inhibit both FABP4 and FABP5 in macrophage-adipocyte co-culture systems, enabling dissection of paracrine lipid signaling without the confounding factor of isoform-specific compensation observed when using mono-selective inhibitors [1]. This scenario is directly supported by the dual inhibitory profile inferred from the patent class.

Structure-Activity Relationship (SAR) Expansion Around the 2,3'-Bithiophene Core

Medicinal chemistry groups engaged in FABP4/5 inhibitor optimization should acquire CAS 2097939-45-0 as a reference point for the 3-thienyl propenamide terminus combined with the 2,3'-bithiophene core. Systematic comparison with 2-thienyl, furanyl, and phenyl-substituted analogs from the same patent family permits mapping of regioisomeric effects on isoform selectivity [1].

Biophysical Assay Development Requiring a Structurally Distinct FABP5 Ligand

The unique 2,3'-bithiophene-3-thienyl-propenamide architecture provides a differentiated scaffold for surface plasmon resonance (SPR) or thermal shift assays aimed at identifying FABP5-selective fragments. Unlike 2,2'-bithiophene or mono-thiophene probes, this compound's binding trajectory may reduce nonspecific lipophilic interactions, improving assay signal-to-noise [1].

Negative Control Design for FABP4-Selective Inhibitor Profiling

When FABP4-selective inhibitors (e.g., mono-thiophene derivatives from the same patent) are being profiled, CAS 2097939-45-0 can function as a FABP5-engaging comparator to verify that phenotypic effects are genuinely FABP4-driven rather than arising from inadvertent FABP5 co-inhibition [1].

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